
2-Amino-4-(3,5-dichloro-phenyl)-butyric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-a-Amino-3,5-dichlorobenzenebutanoic acid is an organic compound that belongs to the class of amino acids It features a benzene ring substituted with two chlorine atoms at the 3 and 5 positions, an amino group, and a butanoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-a-Amino-3,5-dichlorobenzenebutanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,5-dichlorobenzene.
Formation of Intermediate: The benzene ring is functionalized to introduce the butanoic acid chain through a series of reactions, including halogenation and subsequent nucleophilic substitution.
Amino Group Introduction: The amino group is introduced via reductive amination or other suitable methods.
Chirality Induction: The ®-configuration is achieved through the use of chiral catalysts or resolution techniques.
Industrial Production Methods
Industrial production of ®-a-Amino-3,5-dichlorobenzenebutanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or other nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various derivatives of ®-a-Amino-3,5-dichlorobenzenebutanoic acid, such as alcohols, amides, and substituted benzene derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-a-Amino-3,5-dichlorobenzenebutanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and protein folding due to its amino acid nature. It may also serve as a model compound for understanding the behavior of chlorinated aromatic amino acids in biological systems.
Medicine
In medicine, ®-a-Amino-3,5-dichlorobenzenebutanoic acid has potential applications in drug development. Its structural features make it a candidate for designing inhibitors or activators of specific enzymes or receptors.
Industry
Industrially, this compound can be used in the production of specialty chemicals and materials. Its derivatives may find applications in the manufacture of polymers, coatings, and other advanced materials.
Mécanisme D'action
The mechanism of action of ®-a-Amino-3,5-dichlorobenzenebutanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorinated benzene ring can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dichlorophenylalanine: Similar in structure but with a different side chain.
3,5-Dichlorotyrosine: Contains a hydroxyl group on the benzene ring.
3,5-Dichlorobenzeneacetic acid: Features a shorter side chain.
Uniqueness
®-a-Amino-3,5-dichlorobenzenebutanoic acid is unique due to its specific combination of functional groups and chirality. This uniqueness allows it to participate in distinct chemical reactions and biological interactions that are not possible with other similar compounds.
Propriétés
IUPAC Name |
2-amino-4-(3,5-dichlorophenyl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO2/c11-7-3-6(4-8(12)5-7)1-2-9(13)10(14)15/h3-5,9H,1-2,13H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGZBOALXMBRBMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)CCC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

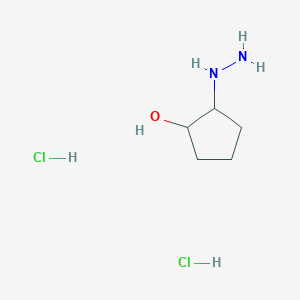

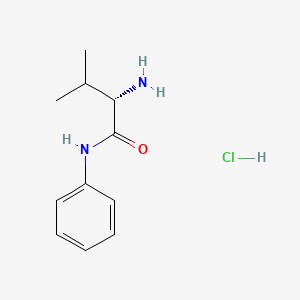
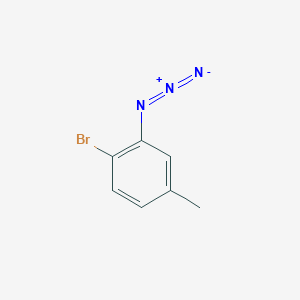
![[8,14-Diacetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B12312912.png)

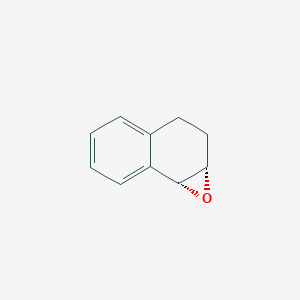
![1-Methylspiro[azepane-4,2'-chromane]-4',7-dione](/img/structure/B12312923.png)
![6-[(Ethylamino)methyl]piperidin-2-one](/img/structure/B12312924.png)
![rac-5-[(3R,4R)-4-cyclopropylpyrrolidin-3-yl]-3-(methoxymethyl)-1H-1,2,4-triazole, trans](/img/structure/B12312928.png)

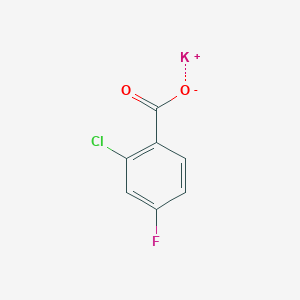
![2-Amino-3-[3-chloro-4-(4-hydroxy-3,5-diiodophenoxy)-5-iodophenyl]propanoic acid](/img/structure/B12312944.png)
